![molecular formula C30H28N4O4 B2968175 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-phenoxyphenyl)acetamide CAS No. 1223763-32-3](/img/no-structure.png)

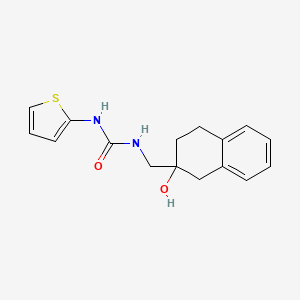

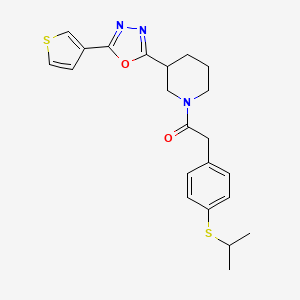

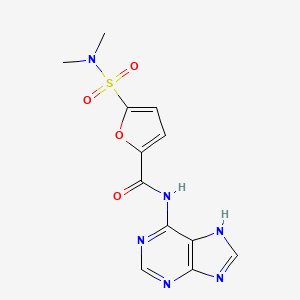

2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-phenoxyphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such compounds typically involves multi-step organic reactions. For example, the pyrazolo[1,5-a]pyrazine ring could be formed through a cyclization reaction . The phenoxyphenyl groups could be introduced through a substitution reaction .Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using techniques like NMR spectroscopy and X-ray crystallography . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis

The chemical reactions involving such compounds can be quite complex, depending on the specific functional groups present. For example, the acetamide group could undergo hydrolysis to form an acid and an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be determined using various analytical techniques. For example, the melting point and boiling point can be determined using thermal analysis techniques .科学的研究の応用

Computational and Pharmacological Potential

The compound is included in the study of 1,3,4-oxadiazole and pyrazole derivatives for their computational and pharmacological potential. The derivatives demonstrated various activities, including toxicity, tumor inhibition, free radical scavenging, analgesic, and anti-inflammatory potential (Faheem, 2018).

Coordination Complexes and Antioxidant Activity

Pyrazole-acetamide derivatives have been used to synthesize coordination complexes with significant antioxidant activities. These derivatives were tested using various assays, indicating their potential in antioxidant applications (Chkirate et al., 2019).

Antimicrobial and Anti-Inflammatory Agents

A series of pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, including the subject compound, were synthesized and evaluated for their antimicrobial and anti-inflammatory activities. This highlights their potential in developing new therapeutic agents (Kendre et al., 2015).

Nonlinear Optical Properties

The nonlinear optical properties of crystalline acetamides, including derivatives similar to the subject compound, have been investigated. This research is significant for their potential application in photonic devices like optical switches and modulators (Castro et al., 2017).

Fluorescent Chemosensor for Metal Ion Detection

Derivatives of the compound have been synthesized and studied for their photophysical properties. One such application is their use as fluorescent chemosensors for metal ion detection, demonstrating potential in analytical chemistry (Khan, 2020).

Rhodium Chemistry and Crystal Structures

The compound's derivatives have been synthesized and characterized in rhodium chemistry, providing insights into their molecular structures and dynamic processes. This research aids in understanding the chemical behavior of such compounds (Cano et al., 1997).

作用機序

Safety and Hazards

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-ylamine, which is then coupled with N-(4-phenoxyphenyl)acetamide to form the final product.", "Starting Materials": [ "4-butoxyaniline", "ethyl acetoacetate", "4-nitrophenylhydrazine", "4-phenoxyphenol", "sodium hydride", "acetic anhydride", "triethylamine", "N,N-dimethylformamide", "diethyl ether", "methanol", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Synthesis of 2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-ylamine", "a. Dissolve 4-butoxyaniline (1.0 eq) in N,N-dimethylformamide (DMF) and cool to 0°C.", "b. Add sodium hydride (1.2 eq) to the reaction mixture and stir for 30 minutes.", "c. Add ethyl acetoacetate (1.1 eq) dropwise to the reaction mixture and stir for 2 hours at room temperature.", "d. Add 4-nitrophenylhydrazine (1.1 eq) to the reaction mixture and stir for 4 hours at room temperature.", "e. Pour the reaction mixture into water and extract with diethyl ether.", "f. Wash the organic layer with water and dry over anhydrous sodium sulfate.", "g. Concentrate the organic layer under reduced pressure to obtain the intermediate as a yellow solid.", "Step 2: Synthesis of 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-phenoxyphenyl)acetamide", "a. Dissolve 2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-ylamine (1.0 eq) and N-(4-phenoxyphenyl)acetamide (1.1 eq) in methanol.", "b. Add acetic anhydride (1.2 eq) and triethylamine (1.2 eq) to the reaction mixture and stir for 2 hours at room temperature.", "c. Pour the reaction mixture into water and extract with ethyl acetate.", "d. Wash the organic layer with water and dry over anhydrous sodium sulfate.", "e. Concentrate the organic layer under reduced pressure to obtain the final product as a white solid." ] } | |

CAS番号 |

1223763-32-3 |

分子式 |

C30H28N4O4 |

分子量 |

508.578 |

IUPAC名 |

2-[2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(4-phenoxyphenyl)acetamide |

InChI |

InChI=1S/C30H28N4O4/c1-2-3-19-37-24-13-9-22(10-14-24)27-20-28-30(36)33(17-18-34(28)32-27)21-29(35)31-23-11-15-26(16-12-23)38-25-7-5-4-6-8-25/h4-18,20H,2-3,19,21H2,1H3,(H,31,35) |

InChIキー |

AVMBFLPUEIEVGG-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

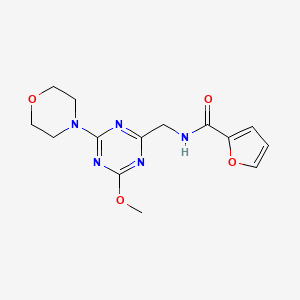

![Methyl 3-[4-(4-methoxyphenyl)piperazino]-3-oxopropanoate](/img/structure/B2968092.png)

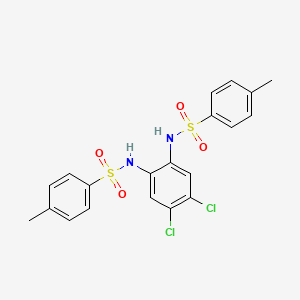

![N-(3,4-dimethoxyphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2968094.png)

![Cyclopentyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B2968103.png)

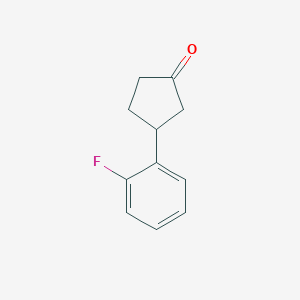

![ethyl (E)-2-cyano-3-[3-(trifluoromethyl)anilino]prop-2-enoate](/img/structure/B2968114.png)